molecular formula C26H30N2O3S B11590993 (5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one

(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B11590993
M. Wt: 450.6 g/mol
InChI Key: MVZJTPXOSDOVLC-JWGURIENSA-N
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Description

(5Z)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl ether, an ethoxy group, and a sulfanylidene imidazolidinone core, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, including the formation of the imidazolidinone core, introduction of the benzyl ether and ethoxy groups, and final cyclization. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various solvents to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5Z)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C26H30N2O3S

Molecular Weight

450.6 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C26H30N2O3S/c1-3-30-24-17-20(14-15-23(24)31-18-19-10-6-4-7-11-19)16-22-25(29)28(26(32)27(22)2)21-12-8-5-9-13-21/h4,6-7,10-11,14-17,21H,3,5,8-9,12-13,18H2,1-2H3/b22-16-

InChI Key

MVZJTPXOSDOVLC-JWGURIENSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3)OCC4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2C)C3CCCCC3)OCC4=CC=CC=C4

Origin of Product

United States

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